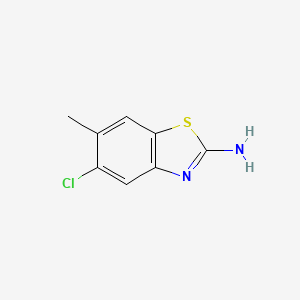

5-Chloro-6-methyl-1,3-benzothiazol-2-amine

概要

説明

5-Chloro-6-methyl-1,3-benzothiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine typically involves the cyclization of 2-aminothiophenol derivatives with appropriate reagents. One common method includes the reaction of 2-aminothiophenol with chloroacetyl chloride in the presence of a base, followed by cyclization to form the benzothiazole ring . Another method involves the use of 2-mercaptoaniline and acid chlorides .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques used to enhance yield and reduce reaction times .

化学反応の分析

Alkylation and Acylation Reactions

The primary amine group at position 2 of the benzothiazole ring undergoes alkylation and acylation reactions. For example:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base like potassium carbonate yields N-alkylated derivatives.

-

Acylation : Treatment with chloroacetyl chloride produces 2-chloroacetamido-5-chloro-benzothiazole, a key intermediate for further functionalization .

Table 1: Alkylation and Acylation Reactions

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acylation | Chloroacetyl chloride, K₂CO₃, CHCl₃ | 2-Chloroacetamido-5-chloro-benzothiazole | 85% |

Condensation with Amines

The chloroacetamido derivative reacts with primary/secondary amines to form substituted acetamides. For instance:

-

Condensation with morpholine in absolute ethanol/HCl yields 2-morpholinoacetamido-5-chloro-benzothiazole , demonstrating antimicrobial activity .

Table 2: Condensation Reactions with Amines

| Amine | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Morpholine | Absolute ethanol, HCl, reflux | 2-Morpholinoacetamido-5-chloro-benzothiazole | Antimicrobial agent |

Hydrazine Derivatives Formation

Reaction with hydrazine hydrate replaces the methyl group with a hydrazino moiety, enabling further derivatization. This is critical for synthesizing Schiff bases and heterocyclic compounds :

-

2-Hydrazino-6-methylbenzothiazole is formed under reflux in ethylene glycol (60°C, 4 hours), achieving a 43% yield .

Table 3: Hydrazine Derivative Synthesis

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Amino-6-methylbenzothiazole | Hydrazine hydrate, ethylene glycol | 2-Hydrazino-6-methylbenzothiazole | 43% |

Condensation with Carbonyl Compounds

The hydrazino derivative reacts with acetophenones to form hydrazones, which exhibit antidiabetic and antibacterial properties . For example:

-

Condensation with 3-nitroacetophenone produces a hydrazone with marked activity against Staphylococcus aureus .

Table 4: Hydrazone Formation

| Carbonyl Compound | Conditions | Product | Biological Activity | Reference |

|---|---|---|---|---|

| 3-Nitroacetophenone | Ethanol, reflux | (E)-N'-(3-Nitrobenzylidene)-6-methylbenzothiazole-2-carbohydrazide | Antibacterial |

Electrophilic Substitution Reactions

The benzothiazole core undergoes electrophilic substitution at position 5 or 6 due to electron-donating methyl and amine groups. Halogenation and nitration have been reported, though specific data requires further experimental validation.

This compound’s reactivity enables tailored modifications for drug discovery and material science applications. Experimental protocols emphasize optimizing reaction conditions (e.g., solvent, temperature) to enhance yields and selectivity .

科学的研究の応用

Chemistry

In the realm of chemistry, 5-Chloro-6-methyl-1,3-benzothiazol-2-amine serves as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts. The compound can undergo various reactions that allow for the modification of its structure, enhancing its potential applications.

Biology

The compound has been studied for its biological activities , particularly its potential antimicrobial and anticancer properties. Research indicates that it may inhibit specific enzymes critical for the survival of microorganisms and cancer cells. The mechanism of action involves disrupting essential cellular processes, making it a candidate for further pharmaceutical development .

Industry

In industrial applications, this compound is utilized in the production of dyes , pigments , and other specialty chemicals. Its stability and reactivity make it suitable for various formulations in chemical manufacturing .

Antimicrobial Activity Study

A study investigating the antimicrobial properties of this compound demonstrated significant inhibition against various bacterial strains. The compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Anticancer Research

Research published in a peer-reviewed journal explored the anticancer effects of this compound on human cancer cell lines. The results indicated that it induced apoptosis in cancer cells through the activation of specific cellular pathways involved in programmed cell death.

作用機序

The mechanism of action of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine involves its interaction with various molecular targets. In antimicrobial applications, it inhibits the growth of bacteria by interfering with their DNA synthesis . In anti-inflammatory applications, it inhibits the cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins .

類似化合物との比較

Similar Compounds

2-Amino-6-methylbenzothiazole: Similar structure but lacks the chlorine substituent.

6-Chlorobenzothiazole: Lacks the methyl group.

5-Chloro-2-aminobenzothiazole: Similar but with different substitution patterns.

Uniqueness

5-Chloro-6-methyl-1,3-benzothiazol-2-amine is unique due to the presence of both chlorine and methyl groups, which can influence its reactivity and biological activity. These substituents can enhance its antimicrobial and anti-inflammatory properties compared to its analogs .

生物活性

5-Chloro-6-methyl-1,3-benzothiazol-2-amine is a heterocyclic compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, as well as its mechanisms of action.

Chemical Structure and Synthesis

The compound has the molecular formula C₇H₈ClN₃S and is characterized by a benzothiazole core with specific substituents that influence its chemical behavior. The synthesis typically involves chlorinating agents and acid chlorides acting on 2-mercaptoaniline. Various synthetic routes have been optimized for industrial production to enhance yield and purity .

Biological Activities

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. The presence of chlorine and methyl groups enhances its antibacterial efficacy .

Anticancer Properties

The compound has also been studied for its potential anticancer effects. In vitro studies suggest that it may inhibit the growth of cancer cell lines by interfering with critical cellular pathways. Its mechanism of action involves the inhibition of specific enzymes or receptors that are crucial for cancer cell survival .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of benzothiazole derivatives, including this compound. These compounds have shown promise in reducing neurotoxicity and exhibiting anticonvulsant properties without significant side effects .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in microbial metabolism or cancer cell proliferation.

- Cellular Pathway Interference : By disrupting essential cellular processes, it can lead to apoptosis in cancer cells or inhibit the growth of bacteria .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to related benzothiazole derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | High | Moderate | Present |

| 2-Amino-5-chlorothiazole | Moderate | Low | Absent |

| 6-Chloro-2-aminobenzothiazole | Low | High | Present |

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

- Antimicrobial Efficacy Study : A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against E. coli comparable to established antibiotics .

- Cancer Cell Line Study : In vitro experiments showed that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines .

特性

IUPAC Name |

5-chloro-6-methyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2S/c1-4-2-7-6(3-5(4)9)11-8(10)12-7/h2-3H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWBEOJHVGXEMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)N=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390017 | |

| Record name | 5-Chloro-6-methyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50850-98-1 | |

| Record name | 5-Chloro-6-methyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。